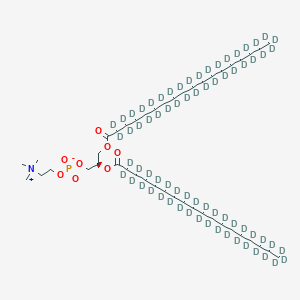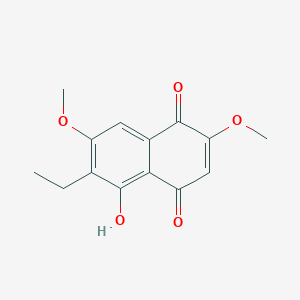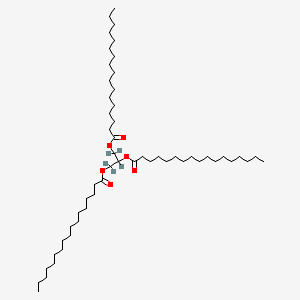
Norfloxacin-d5
Übersicht
Beschreibung
Norfloxacin-d5 is a fluoroquinolone antibiotic that inhibits the growth of Gram-positive and Gram-negative bacteria . It is intended for use as an internal standard for the quantification of norfloxacin .
Synthesis Analysis
Norfloxacin-d5 can be synthesized via ring-opening polymerization of cyclic esters in the presence of glycerol, penthaerythritol, and poly (ethylene glycol) as initiators and stannous octoate as a catalyst . The structures of the polymers and prodrugs were elucidated by means of MALDI-TOF MS, NMR, and IR studies .
Molecular Structure Analysis
The molecular formula of Norfloxacin-d5 is C16H13D5FN3O3 . The formal name is 1-(ethyl-1,1,2,2,2-d5)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid .
Chemical Reactions Analysis
The aqueous degradation mechanism of norfloxacin initiated by a hydroxyl radical was investigated using density functional theory (DFT) calculation . The most favorable degradation pathways were determined based on the obtained Gibbs free energy profiles .
Physical And Chemical Properties Analysis
Norfloxacin-d5 is a solid substance . It has a molecular weight of 324.4 . It is slightly soluble in chloroform and DMSO when heated .
Wissenschaftliche Forschungsanwendungen
- Minimum inhibitory concentrations (MICs) are 4 μg/ml for Staphylococcus aureus and 1 μg/ml for Pseudomonas aeruginosa .
- It prevents encrusted cystitis in the bladder and increases survival in a rat model of Corynebacterium group D2 infection when administered at a dose of 80 mg/kg per day .
Antibacterial Activity
Veterinary Medicine
Aqueous Degradation Mechanism
Wirkmechanismus
Target of Action
Norfloxacin-d5, like its parent compound Norfloxacin, primarily targets bacterial enzymes known as DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Norfloxacin-d5 disrupts these essential processes, leading to bacterial cell death .
Mode of Action
Norfloxacin-d5 acts by binding to the bacterial DNA gyrase and topoisomerase IV . This binding blocks the replication of bacterial DNA by preventing the untwisting of the DNA double helix, which is a necessary step for DNA replication . Notably, Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
The primary biochemical pathway affected by Norfloxacin-d5 is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, Norfloxacin-d5 prevents the unwinding of the DNA double helix, thereby blocking DNA replication and leading to cell death .
Pharmacokinetics
Norfloxacin-d5 is rapidly absorbed, with up to 40% bioavailability . Following administration of a 400-mg dose, peak serum concentrations of 1.5 to 2.0 pg/ml are achieved within one to two hours . The drug is widely distributed throughout the body, achieving high ratios of tissue to serum concentrations in both renal and prostatic tissue . Norfloxacin-d5 undergoes hepatic metabolism, with six metabolites identified . Approximately 30% of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion . The terminal elimination half-life is approximately three hours .
Result of Action
The primary result of Norfloxacin-d5’s action is the inhibition of bacterial growth. By blocking DNA replication, Norfloxacin-d5 causes bacterial cell death, effectively treating bacterial infections . It is particularly effective against both Gram-positive and Gram-negative bacteria .
Action Environment
The action of Norfloxacin-d5 can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption of the drug . Additionally, the administration of magnesium, aluminum, or calcium-containing antacids can reduce the absorption of Norfloxacin . Therefore, it is recommended to take Norfloxacin-d5 on an empty stomach and avoid taking it with antacids .
Eigenschaften
IUPAC Name |
6-fluoro-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)/i1D3,2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPXUAPXNRGGI-ZBJDZAJPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016779 | |
| Record name | Norfloxacin-D5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Norfloxacin-d5 | |
CAS RN |
1015856-57-1 | |
| Record name | 1-(Ethyl-1,1,2,2,2-d5)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015856-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfloxacin-D5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



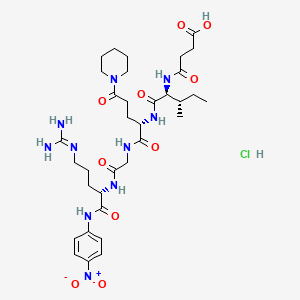
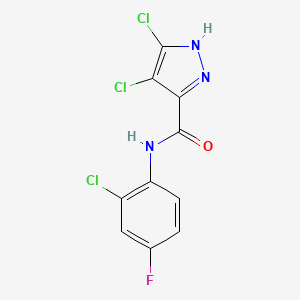
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B3026017.png)
![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)
![Hexadecanoic acid 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester](/img/structure/B3026022.png)
![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)
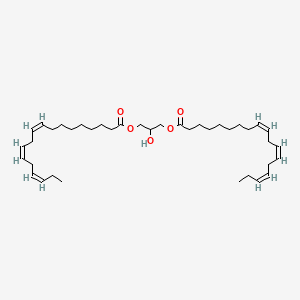
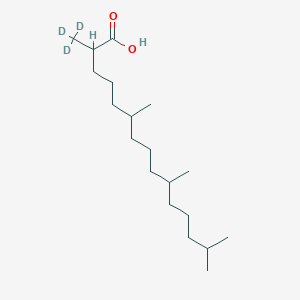
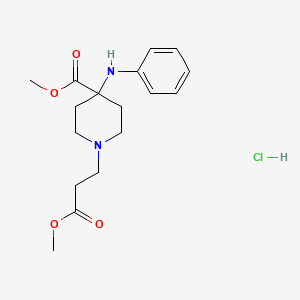

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)
